molecular formula C21H31N3O3 B7531711 N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide

N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide

Cat. No. B7531711
M. Wt: 373.5 g/mol
InChI Key: HARANCXETPFKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as DM1 and is a derivative of maytansine, a naturally occurring compound that has shown promise as an anticancer agent. DM1 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research are of great interest to scientists.

Mechanism of Action

DM1 exerts its anticancer effects by binding to tubulin, a protein that is essential for microtubule polymerization. DM1 binds to the vinca domain of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis. DM1 has shown to be highly potent in vitro and in vivo, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DM1 has been shown to have potent antitumor activity in various preclinical models of cancer. In addition, DM1 has also been investigated for its potential use in antibody-drug conjugates, which have shown promise in clinical trials for the treatment of cancer. However, DM1 has also been shown to have toxicity in non-cancerous cells, which may limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

DM1 has several advantages for use in laboratory experiments, including its high potency and ability to target cancer cells. However, DM1 also has limitations, including its potential toxicity to non-cancerous cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DM1, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the development of targeted delivery systems to minimize toxicity to non-cancerous cells. In addition, further studies are needed to better understand the mechanism of action of DM1 and its potential use in other disease states.

Synthesis Methods

DM1 can be synthesized using various methods, including the use of maytansine as a starting material or through total synthesis. One commonly used method is the coupling of a piperidine derivative with a maytansine analog, followed by acylation of the resulting product with 3,3-dimethylmorpholine. This method has been shown to yield DM1 in high purity and yield.

Scientific Research Applications

DM1 has shown potential as an anticancer agent due to its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. DM1 has been used in various preclinical studies to target cancer cells, including breast, lung, and ovarian cancer. In addition, DM1 has also been investigated for its potential use in antibody-drug conjugates, which are a promising class of targeted cancer therapies.

properties

IUPAC Name

N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16-6-4-5-7-18(16)20(26)22-17-8-10-23(11-9-17)19(25)14-24-12-13-27-15-21(24,2)3/h4-7,17H,8-15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARANCXETPFKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CN3CCOCC3(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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